molecular formula C26H25N5O2S B2833246 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide CAS No. 1019103-36-6

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide

货号: B2833246
CAS 编号: 1019103-36-6
分子量: 471.58
InChI 键: WSFMGUZNRBWZOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide is a complex synthetic molecule of significant interest in medicinal chemistry and kinase research. Its structure, featuring a central pyrazole core linked to substituted thiazole and pyrrolidine moieties, is characteristic of scaffolds designed to modulate protein kinase activity. This compound is primarily investigated for its potential as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating proliferation, migration, and survival. Its overexpression is strongly linked to tumor invasion, metastasis, and drug resistance in various cancers. By inhibiting FAK autophosphorylation and downstream signaling, this compound serves as a valuable chemical probe for elucidating the mechanisms of cancer progression and for evaluating FAK as a therapeutic target in preclinical models. Research utilizing this inhibitor is focused on understanding tumor microenvironment interactions, overcoming chemoresistance, and developing novel anti-metastatic strategies.

属性

IUPAC Name

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-16-7-9-19(10-8-16)22-15-34-26(27-22)31-23(12-18(3)29-31)28-25(33)20-13-24(32)30(14-20)21-6-4-5-17(2)11-21/h4-12,15,20H,13-14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFMGUZNRBWZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide is a complex organic compound notable for its diverse biological activities attributed to its unique structural features, including heterocyclic rings such as pyrazole and thiazole. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 394.48 g/mol. The structural complexity includes:

  • Pyrazole ring : Known for various biological activities.
  • Thiazole moiety : Enhances pharmacological properties.
  • Pyrrolidine and carboxamide groups : Contribute to the compound's reactivity and biological interactions.

Biological Activities

Research indicates that compounds containing both pyrazole and thiazole rings exhibit a wide range of biological activities, including:

  • Antimicrobial activity : Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antitumor effects : Demonstrated cytotoxicity against several cancer cell lines such as MCF7, A549, and NCI-H460, with IC50 values indicating significant growth inhibition.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus0.22 - 0.25
AntitumorMCF73.79
AntitumorA54926
AntitumorNCI-H46042.30

The mechanism of action for this compound is linked to its ability to interact with multiple biological targets, leading to the modulation of various cellular pathways:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of Aurora-A kinase, which is crucial in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells, promoting cell death through intrinsic pathways.
  • Antioxidant Activity : The thiazole and pyrazole rings contribute to the compound's ability to scavenge free radicals, reducing oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

  • In Vitro Studies : Research on related pyrazole derivatives indicated significant cytotoxicity against various cancer cell lines, reinforcing the potential of heterocyclic compounds in cancer therapy .
  • Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited low minimum inhibitory concentration (MIC) values against pathogenic bacteria, highlighting their potential as antimicrobial agents .
  • Pharmacological Applications : The diverse structural features allow for modifications that can enhance efficacy or target specific pathways in disease treatment.

科学研究应用

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole and pyrazole have been effective against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. A series of experiments reported in Pharmaceutical Biology revealed that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Studies have indicated that thiazole-based compounds can effectively target specific pests while minimizing harm to beneficial insects. For instance, a recent investigation into the efficacy of thiazole derivatives as insecticides showed promising results against common agricultural pests .

Material Science

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations

The target compound differs from analogs such as 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () in key substituents:

  • Aromatic groups : The m-tolyl and p-tolyl groups in the target compound introduce methyl substituents at meta and para positions, respectively. In contrast, the analog in features a 4-fluorophenyl group, which increases polarity due to fluorine’s electronegativity.
  • Heterocyclic side chains: The target compound employs a thiazole-pyrazole hybrid, whereas the analog uses a 1,3,4-thiadiazole with an isopropyl group.

Physicochemical Properties

Property Target Compound Compound
Molecular Weight 483.59 g/mol 363.41 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 (moderate lipophilicity)
Aqueous Solubility Low (bulky aromatic groups) Moderate (fluorine enhances polarity)
Key Substituents m-tolyl, p-tolyl, methyl 4-fluorophenyl, isopropyl

The target compound’s higher molecular weight and methyl-rich structure likely reduce solubility compared to the fluorinated analog. Its lipophilicity may enhance membrane permeability but pose challenges for bioavailability .

Data Tables

Table 1: Structural and Predicted Physicochemical Comparison

Compound Name Molecular Formula Heterocycles Substituents Molecular Weight (g/mol) Predicted LogP
Target Compound C27H25N5O2S Pyrrolidine, Pyrazole, Thiazole m-tolyl, p-tolyl, methyl 483.59 3.5
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C16H18FN5O2S Pyrrolidine, 1,3,4-Thiadiazole 4-fluorophenyl, isopropyl 363.41 2.8

常见问题

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves sequential heterocycle formation (pyrazole, thiazole, pyrrolidine) with precise control of reaction conditions. Critical steps include:

  • Thiazole ring formation : Use of 4-(p-tolyl)thiazol-2-amine precursors under reflux in ethanol or DMSO .
  • Pyrazole coupling : Catalytic methods (e.g., Pd-mediated cross-coupling) to attach the methyl group at position 3 of the pyrazole .
  • Pyrrolidine functionalization : Carboxamide introduction via nucleophilic acyl substitution, optimized at pH 7–8 in polar aprotic solvents . Yield optimization : Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are essential .

Q. How is the compound characterized to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups on pyrazole and tolyl substituents) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry of the pyrrolidine ring and confirms spatial arrangement of substituents .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., cancer, inflammation), using fluorogenic substrates .
  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin-based protocols .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Substituent variation : Systematically modify the p-tolyl (thiazole) and m-tolyl (pyrrolidine) groups to assess steric/electronic effects on bioactivity. For example:
  • Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Introduce polar substituents (e.g., hydroxyl) on the pyrrolidine to improve solubility .
    • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

Q. How can contradictory solubility and bioactivity data be resolved?

  • Solubility profiling : Use HPLC to measure logP and compare with calculated values (e.g., via ChemAxon). Discrepancies may arise from aggregation or polymorphic forms .
  • Orthogonal assays : Validate bioactivity in both cell-free (e.g., enzymatic) and cell-based systems to rule out false positives from solubility artifacts .

Q. What computational methods are suitable for predicting metabolic stability?

  • In silico metabolism : Apply tools like ADMET Predictor or GLORY to identify vulnerable sites (e.g., pyrrolidine ring oxidation) .
  • Docking simulations : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

Q. How can reaction pathways be optimized for green synthesis?

  • Solvent selection : Replace DMF or DMSO with cyclopentyl methyl ether (CPME) or ethanol to reduce environmental impact .
  • Flow chemistry : Use continuous flow reactors to enhance heat/mass transfer and minimize side reactions during thiazole formation .

Q. What strategies address low bioavailability in preclinical models?

  • Prodrug design : Convert the carboxamide to a methyl ester to enhance membrane permeability, with enzymatic cleavage in vivo .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve aqueous solubility and prolong half-life .

Methodological Considerations

Q. How to resolve spectral overlaps in NMR analysis of this compound?

  • 2D NMR techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., aromatic protons on p-tolyl and m-tolyl groups) .
  • Variable temperature NMR : Resolve dynamic effects caused by restricted rotation in the thiazole-pyrazole linkage .

Q. What experimental controls are critical in biological assays?

  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Mechanistic profiling : Perform transcriptomics (e.g., RNA-seq) to identify differentially expressed genes in responsive vs. resistant lines .
  • Membrane transporter assays : Test whether ABC transporters (e.g., P-gp) mediate efflux in resistant lines .

Q. Why do computational and experimental logP values differ?

  • Conformational analysis : Use molecular dynamics to assess if intramolecular H-bonding reduces observed hydrophobicity .
  • Experimental validation : Compare shake-flask vs. HPLC-derived logP values under standardized pH conditions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。